molecular formula C25H27FN4O B11274847 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide

Cat. No.: B11274847
M. Wt: 418.5 g/mol
InChI Key: OAIGSNOEGYBTAX-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a piperidine carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with the pyridazine ring.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Piperidine and Pyridazine Rings: The final step involves coupling the piperidine ring with the pyridazine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions or enzyme inhibition.

    Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for the treatment of certain diseases. Its biological activity and pharmacokinetic properties would need to be thoroughly investigated.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid: This compound has a similar pyridazine and fluorophenyl structure but differs in the position of the carboxylic acid group.

    1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    1-[6-(4-methylphenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide: This compound has a similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C25H27FN4O

Molecular Weight

418.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H27FN4O/c26-22-12-10-20(11-13-22)23-14-15-24(29-28-23)30-17-5-9-21(18-30)25(31)27-16-4-8-19-6-2-1-3-7-19/h1-3,6-7,10-15,21H,4-5,8-9,16-18H2,(H,27,31)

InChI Key

OAIGSNOEGYBTAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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